N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps. The starting materials include 4-methyl-1,2,3-thiadiazole-5-carboxylic acid and 4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methylamine. The reaction conditions often require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The thiopyran ring can be reduced to form a more saturated ring structure.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4), and various halogenating agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the thiopyran ring may result in a more saturated thiopyran derivative.
Scientific Research Applications
N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving thiopyran and thiadiazole moieties.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring may interact with enzymes or receptors, modulating their activity. The hydroxyl and amide groups can form hydrogen bonds with biological molecules, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-{[4-(2-Hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl]methyl}cyclopropanesulfonamide
- N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)cinnamamide
- N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
Uniqueness
N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is unique due to the presence of both the thiopyran and thiadiazole rings, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S2/c1-9-10(20-15-14-9)11(17)13-8-12(18-5-4-16)2-6-19-7-3-12/h16H,2-8H2,1H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLCDRWNPPRPIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2(CCSCC2)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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